molecular formula C9H15NO3 B11906276 Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate CAS No. 20845-28-7

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Cat. No.: B11906276
CAS No.: 20845-28-7
M. Wt: 185.22 g/mol
InChI Key: XWLVTUUNRKUWGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate typically involves the reaction of piperidine derivatives with methyl acetate under specific conditions. One common method involves the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the piperidine derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale Mannich reactions, utilizing automated reactors to ensure consistent yields and purity. The reaction conditions are optimized to maintain the stability of the piperidine ring and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to other piperidine derivatives.

Properties

CAS No.

20845-28-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

InChI

InChI=1S/C9H15NO3/c1-10-7(6-9(12)13-2)4-3-5-8(10)11/h7H,3-6H2,1-2H3

InChI Key

XWLVTUUNRKUWGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCCC1=O)CC(=O)OC

Origin of Product

United States

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